Menadione epoxide

Catalog No.
S562802
CAS No.
15448-59-6
M.F
C11H8O3
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menadione epoxide

CAS Number

15448-59-6

Product Name

Menadione epoxide

IUPAC Name

1a-methyl-7aH-naphtho[2,3-b]oxirene-2,7-dione

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C11H8O3/c1-11-9(13)7-5-3-2-4-6(7)8(12)10(11)14-11/h2-5,10H,1H3

InChI Key

NNUKDUBCRRYXDC-UHFFFAOYSA-N

SMILES

CC12C(O1)C(=O)C3=CC=CC=C3C2=O

Synonyms

2,3-epoxy-2,3-dihydro-2-methyl-1,4-naphthoquinone, menadione epoxide, menadione oxide, menadione-2,3-epoxide, NSC 65669, NSC-65669, vitamin K3 2,3-oxide

Canonical SMILES

CC12C(O1)C(=O)C3=CC=CC=C3C2=O

Menadione epoxide, also known as vitamin K3 epoxide, is a derivative of menadione, a synthetic form of vitamin K. It is characterized by the presence of an epoxide functional group, which introduces unique chemical properties. This compound plays a significant role in redox reactions and is involved in various biochemical processes. Menadione itself acts as a precursor for vitamin K-dependent proteins, which are crucial for blood coagulation and other physiological functions.

There is no well-established mechanism of action for menadione epoxide. While it can be converted to active vitamin K2 forms in the body [], its safety concerns have limited research in this area.

Studying Oxidative Stress and Cell Death

Menadione epoxide is a potent inducer of oxidative stress, a cellular state characterized by an imbalance between free radicals and antioxidants. This property makes it a valuable tool for researchers studying the mechanisms of oxidative stress-related diseases such as neurodegenerative disorders, cancer, and cardiovascular diseases []. By exposing cells to menadione epoxide, researchers can investigate the cellular response to oxidative stress, including the activation of antioxidant pathways and the initiation of cell death pathways [].

Investigating Cancer Cell Biology

Menadione epoxide has been shown to exhibit cytotoxic (cell-killing) effects on various cancer cell lines []. This makes it a potential candidate for studying cancer cell death mechanisms and identifying novel therapeutic targets. Researchers can use menadione epoxide to explore the specific pathways involved in cancer cell death induced by oxidative stress and evaluate the potential of targeting these pathways for cancer treatment [].

Understanding Mitochondrial Function

Menadione epoxide can specifically target the mitochondria, the energy-producing organelles in cells. This property allows researchers to study the role of mitochondria in various cellular processes, including energy metabolism, cell signaling, and cell death []. By investigating the effects of menadione epoxide on mitochondrial function, researchers can gain insights into the contribution of mitochondrial dysfunction to different diseases.

  • Epoxidation: The conversion of menadione to its epoxide form typically involves oxidation reactions using agents such as hydrogen peroxide. This reaction can yield various products depending on the conditions used .
  • Reduction: Menadione epoxide can be reduced back to menadione or further processed into hydroquinone forms, which are biologically active and serve as antioxidants .
  • Nucleophilic Attacks: The epoxide ring can be opened by nucleophiles, leading to the formation of diols. This reaction is significant in metabolic pathways where menadione epoxide interacts with biological molecules .

Menadione epoxide exhibits several biological activities:

  • Antioxidant Properties: It can act as a scavenger of reactive oxygen species, thereby protecting cells from oxidative stress .
  • Cofactor Role: Similar to menadione, it participates in the posttranslational modification of proteins through gamma-carboxylation, which is essential for the activity of certain clotting factors .
  • Enzyme Interactions: Menadione epoxide influences various cytochrome P450 enzymes involved in drug metabolism and the oxidative metabolism of xenobiotics .

Menadione epoxide can be synthesized through various methods:

  • Oxidation of Menadione: Utilizing oxidizing agents like hydrogen peroxide in the presence of catalysts leads to the formation of menadione epoxide from menadione. Specific conditions such as temperature and solvent choice significantly affect yield and selectivity .
  • Electrochemical Methods: These methods involve the use of electrochemical cells to oxidize menadione directly into its epoxide form, offering a potentially greener synthesis route .
  • Chemical Epoxidation: Direct chemical methods employing peracids or other oxidants can also yield menadione epoxide efficiently .

Menadione epoxide has various applications:

  • Pharmaceuticals: It is explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to generate reactive species that can induce apoptosis in malignant cells .
  • Nutritional Supplements: As a source of vitamin K activity, it is considered in dietary formulations aimed at enhancing coagulation and bone health .
  • Research Tool: It serves as a valuable compound in biochemical research, particularly in studies involving oxidative stress and metabolic pathways related to vitamin K .

Studies have shown that menadione epoxide interacts with several biological systems:

  • Cytochrome P450 Enzymes: It modulates the activity of various cytochrome P450 enzymes, affecting drug metabolism and detoxification processes .
  • Reactive Oxygen Species Generation: The compound can participate in redox cycling that generates reactive oxygen species, influencing cellular signaling pathways related to stress responses .

Menadione epoxide shares similarities with several compounds but also possesses unique characteristics:

Compound NameStructure TypeUnique Features
MenadioneNaphthoquinonePrecursor for vitamin K; involved in blood coagulation.
Vitamin K1 (Phylloquinone)Natural naphthoquinoneNaturally occurring; primarily found in green leafy vegetables.
Vitamin K2 (Menaquinone)Series of naphthoquinonesSynthesized by gut bacteria; involved in bone health.
2-Methyl-1,4-naphthoquinoneMethylated derivativeKnown for its antioxidant properties; less studied than menadione.

Menadione epoxide's unique structure allows it to engage in specific reactions that differentiate it from these similar compounds, particularly regarding its reactivity and potential applications in therapy.

Oxidation of 2-Methylnaphthalene Derivatives

The oxidation of 2-methylnaphthalene (16) or its hydroxylated analog, 2-methylnaphthol (17), is a cornerstone method for menadione synthesis, which can be further functionalized to yield menadione epoxide.

Mechanistic Insights

Minisci et al. demonstrated that 2-methylnaphthol (17) undergoes bromination followed by hydrolysis when treated with 60% H₂O₂, H₂SO₄, and Br₂, yielding menadione (10) in 90% efficiency. The electrophilic bromination of the phenolic ring generates a brominated intermediate, which is subsequently hydrolyzed by H₂O₂ to form the quinone structure. This pathway minimizes byproducts like 6-methyl-1,4-naphthoquinone, a common issue in 2-methylnaphthalene oxidation.

Catalytic advancements include titanium- and niobium-based mesoporous materials (e.g., Ti-MMM-2, NbSBA-15), which enhance H₂O₂ utilization and selectivity under mild conditions (Table 1).

Table 1: Catalytic Oxidation of 2-Methylnaphthol to Menadione

CatalystOxidantConditionsYield (%)
Ti-MMM-230% H₂O₂MeCN, 80°C, 30 min78
NbSBA-15(2.2pH)30% H₂O₂MeCN, 75°C, 45 min97
FePcS-SiO₂t-BuOOHCH₂Cl₂, 80°C55

Demethylation of 2-Methyl-1,4-Dimethoxynaphthalene

Oxidative demethylation of 2-methyl-1,4-dimethoxynaphthalene (19) provides a direct route to menadione, which can be epoxidized.

Key Methods

  • Cobalt(III) Fluoride: Tomatsu et al. achieved 92% yield using CoF₃ in dioxane at 25°C.
  • Hypervalent Iodine Reagents: Phenyliodine bis(trifluoroacetate) (PIFA) in MeOH/H₂O selectively cleaves methyl ethers at room temperature.
  • Organoselenium Catalysts: Poly(bis-1,2-phenyl)diselenide with t-BuOOH at 80°C affords 90% yield via radical-mediated demethylation.

Demethylation proceeds through single-electron transfer (SET), generating a radical intermediate that abstracts hydrogen from the methoxy group, leading to quinone formation.

Electrochemical Synthesis from Menadiol

While direct electrochemical synthesis of menadione epoxide is less documented, menadiol (2-methyl-1,4-dihydroxynaphthalene) serves as a precursor. Oxidation at controlled potentials in aprotic solvents (e.g., acetonitrile) using Pt electrodes generates menadione, which can undergo epoxidation. Recent studies suggest that electrocatalytic epoxidation using O₂ or H₂O₂ as mediators could streamline this pathway.

Epoxidation Reactions in Synthetic Pathways

Epoxidation of menadione (10) is pivotal for producing menadione epoxide (2).

Heterogeneous Catalysis

The zeolite imidazolate framework ZIF-8 catalyzes menadione epoxidation with H₂O₂, achieving 89% yield at 60°C. The framework’s Lewis acidic Zn²⁺ sites activate the C=C bond, while its microporous structure stabilizes the transition state.

Patent Synthesis (EP2799426A1):

  • Epoxidation: Menadione (1) reacts with H₂O₂ (1.5 eq) in MeOH/H₂O (4:1) at 0°C, catalyzed by NaOH (0.5 eq), yielding epoxide (2) in 91.5% efficiency.
  • Acid-Catalyzed Ring Opening: Treating 2 with H₂SO₄ (96%) at RT produces hydroxynaphthoquinone (3), a precursor to aminaphtone.

Mechanism:

  • Step 1: Nucleophilic attack by HOO⁻ on menadione’s C3, forming an intermediate peroxide.
  • Step 2: Intramolecular cyclization eliminates H₂O, generating the epoxide.

XLogP3

1.2

Other CAS

15448-59-6

Dates

Modify: 2024-04-14

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